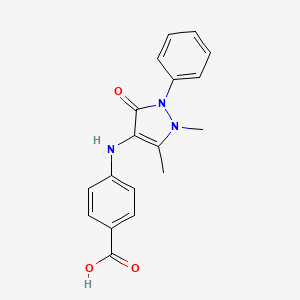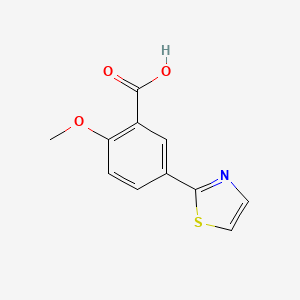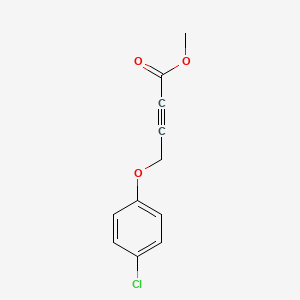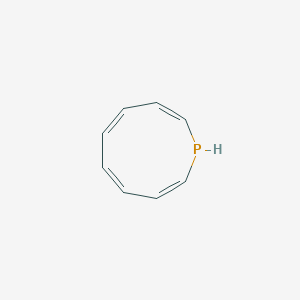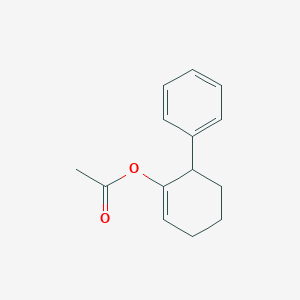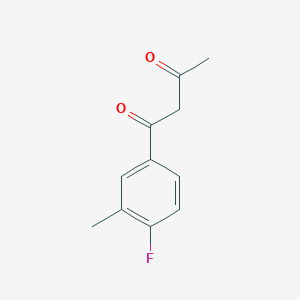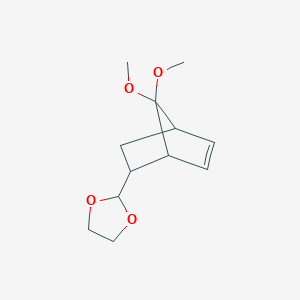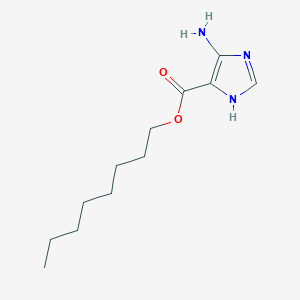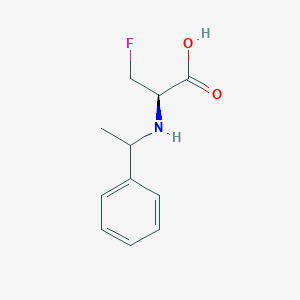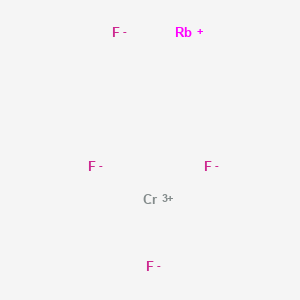
Chromium(3+) rubidium fluoride (1/1/4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium(3+) rubidium fluoride (1/1/4) is an inorganic compound composed of chromium in the +3 oxidation state, rubidium, and fluoride ions
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromium(3+) rubidium fluoride can be synthesized through the reaction of chromium(III) oxide with hydrofluoric acid in the presence of rubidium fluoride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of chromium(3+) rubidium fluoride involves the use of high-purity raw materials and precise control of reaction parameters. The process may include steps such as purification of chromium(III) oxide, preparation of hydrofluoric acid, and controlled addition of rubidium fluoride to achieve the desired stoichiometry .
Chemical Reactions Analysis
Types of Reactions
Chromium(3+) rubidium fluoride undergoes various chemical reactions, including:
Oxidation: Chromium in the +3 oxidation state can be further oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states of chromium using suitable reducing agents.
Substitution: Fluoride ions in the compound can be substituted with other halide ions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halide exchange reactions can be facilitated using halide salts in aqueous or non-aqueous solvents.
Major Products Formed
Oxidation: Higher oxidation states of chromium compounds.
Reduction: Lower oxidation states of chromium compounds.
Substitution: Formation of new halide compounds with different halide ions.
Scientific Research Applications
Chromium(3+) rubidium fluoride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of chromium(3+) rubidium fluoride involves its interaction with molecular targets such as enzymes and proteins. Chromium(3+) ions can influence enzyme activity by binding to specific sites, altering their conformation and function. This interaction can affect various metabolic pathways, including glucose metabolism and energy production .
Comparison with Similar Compounds
Similar Compounds
Chromium(III) fluoride: Similar in composition but lacks rubidium ions.
Rubidium fluoride: Contains rubidium and fluoride ions but lacks chromium.
Chromium(III) chloride: Contains chromium in the +3 oxidation state but with chloride ions instead of fluoride.
Properties
CAS No. |
37196-54-6 |
|---|---|
Molecular Formula |
CrF4Rb |
Molecular Weight |
213.458 g/mol |
IUPAC Name |
chromium(3+);rubidium(1+);tetrafluoride |
InChI |
InChI=1S/Cr.4FH.Rb/h;4*1H;/q+3;;;;;+1/p-4 |
InChI Key |
KROWFXAVHUTGGN-UHFFFAOYSA-J |
Canonical SMILES |
[F-].[F-].[F-].[F-].[Cr+3].[Rb+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


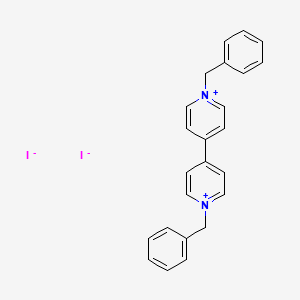
![[(4aR,7R,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14676463.png)
